molecular formula C12H28N2 B3058265 1,10-Decanediamine, N,N'-dimethyl- CAS No. 88682-11-5

1,10-Decanediamine, N,N'-dimethyl-

Cat. No.: B3058265
CAS No.: 88682-11-5
M. Wt: 200.36 g/mol
InChI Key: CUPURULQCIFHFX-UHFFFAOYSA-N
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Description

Overview of N,N'-dimethylated Long-Chain Diamines in Contemporary Chemical Synthesis

N,N'-dimethylated long-chain diamines are valuable building blocks and reagents in modern organic and inorganic chemistry. The presence of two nitrogen atoms, each with a methyl group, provides specific steric and electronic properties. Unlike primary diamines, the secondary amine groups in N,N'-dimethylated diamines can influence reaction pathways and the stability of resulting complexes.

These compounds are utilized in a variety of synthetic applications. For instance, N,N'-dimethylated diamines with shorter chains, such as N,N'-dimethylethylenediamine, serve as bidentate ligands in the formation of metal complexes, which can function as catalysts. They are also used in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The general synthesis of N,N'-dialkylalkanediamines can be achieved by reacting a dihaloalkane with a lower alkylamine, with careful control of reaction conditions to maximize the yield of the desired product and minimize by-products.

Contextual Significance of the Decane (B31447) Backbone in N,N'-dimethylated Diamine Chemistry

The ten-carbon chain, or decane backbone, of N,N'-dimethyl-1,10-decanediamine plays a crucial role in defining its physical and chemical properties. The length and flexibility of this hydrocarbon chain influence several aspects of the molecule's behavior:

Solubility: The long alkyl chain generally decreases solubility in polar solvents while increasing it in nonpolar organic solvents.

Conformational Flexibility: The decane backbone allows for a high degree of conformational freedom, enabling the two amine groups to orient in various spatial arrangements. This flexibility is a key factor in its ability to form stable complexes with other molecules and ions.

Steric Hindrance: The length of the chain can provide steric bulk, which can be advantageous in controlling the stereochemistry of reactions or the geometry of metal complexes.

Intermolecular Interactions: The hydrophobic nature of the decane chain can lead to significant van der Waals interactions, influencing the self-assembly and packing of molecules in the solid state or in solution.

Research on other long-chain diamines has shown that the chain length significantly affects the properties of their derivatives. For example, in a series of dichloro(diamine)(η-ethylene)platinum(II) complexes, the length of the aliphatic diamine chain was found to influence the coordination geometry and reactivity of the platinum center. rsc.org

Emerging Research Trajectories for N,N'-dimethyl-1,10-decanediamine in Materials Science and Supramolecular Chemistry

The unique combination of a flexible hydrophobic spacer and two functional amine groups makes N,N'-dimethyl-1,10-decanediamine a promising candidate for applications in materials science and supramolecular chemistry.

In materials science , long-chain diamines are used as monomers for the synthesis of polyamides, polyimides, and polyureas. The N,N'-dimethylation can modify the properties of these polymers, for example, by reducing hydrogen bonding and affecting the material's mechanical and thermal properties. N,N'-dimethyl-1,6-hexanediamine, a shorter analogue, has been used to create monomers for dental resins and degradable polymers for potential use in gene transfection. sigmaaldrich.com By extension, N,N'-dimethyl-1,10-decanediamine could be explored for similar applications where a longer, more flexible linker is desired.

In supramolecular chemistry , the ability of N,N'-dimethyl-1,10-decanediamine to act as a long, flexible guest molecule makes it suitable for the construction of host-guest complexes and interlocked molecules like rotaxanes and catenanes. The nitrogen atoms can be protonated to form ammonium (B1175870) ions, which can then be recognized by crown ethers or other macrocyclic hosts through hydrogen bonding and ion-dipole interactions. The long decane chain can thread through macrocycles, and the terminal methyl groups can act as stoppers to prevent dethreading.

Interactive Data Tables

Table 1: Physicochemical Properties of N,N'-dimethyl-1,10-decanediamine and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,10-Decanediamine, N,N'-dimethyl- 88682-11-5C12H28N2200.37
1,10-Decanediamine646-25-3C10H24N2172.31 sigmaaldrich.com
N,N'-Dimethylethylenediamine110-70-3C4H12N288.15
N,N'-Dimethyl-1,6-hexanediamine13093-04-4C8H20N2144.26 sigmaaldrich.com

Properties

IUPAC Name

N,N'-dimethyldecane-1,10-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-13-11-9-7-5-3-4-6-8-10-12-14-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPURULQCIFHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCCCCCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337311
Record name 1,10-Decanediamine, N,N'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88682-11-5
Record name 1,10-Decanediamine, N,N'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization of N,n Dimethyl 1,10 Decanediamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida-tion

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For N,N'-dimethyl-1,10-decanediamine, a combination of 1D and 2D NMR experiments would be essential to confirm its constitution.

Detailed ¹H NMR Spectral Analysis and Proton Assignment

A ¹H NMR spectrum of N,N'-dimethyl-1,10-decanediamine would be expected to show distinct signals corresponding to the different proton environments in the molecule. Due to the molecule's symmetry, the number of unique signals would be less than the total number of carbons with protons.

The expected proton environments are:

-NH-CH₃ : Protons of the two methyl groups attached to the nitrogen atoms.

-CH₂-NH- : Protons on the carbons directly bonded to the nitrogen atoms (C1 and C10).

Aliphatic Chain Protons : Protons on the internal methylene (B1212753) groups of the decane (B31447) chain (C2 through C9).

A predicted ¹H NMR spectrum would likely feature:

A singlet for the N-methyl protons (-NH-CH ₃).

A triplet for the methylene protons adjacent to the nitrogen atoms (-CH ₂-NH-).

A complex multiplet region for the remaining methylene protons in the long aliphatic chain.

A broad signal for the secondary amine protons (-NH -CH₃), the chemical shift of which would be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for N,N'-dimethyl-1,10-decanediamine

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
-NH -CH₃ Variable (e.g., 1.0-2.5) Broad Singlet 2H
-NH-CH ~2.4 Singlet 6H
-CH ₂-NH- ~2.6 Triplet 4H
-CH₂-CH ₂-NH- ~1.5 Multiplet 4H
-(CH ₂)₆- ~1.3 Multiplet 12H
Note: This table is predictive and not based on published experimental data.

¹³C NMR and Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Carbon Connectivity and Overall Structure

The ¹³C NMR spectrum provides information on the different carbon environments. Given the symmetry of N,N'-dimethyl-1,10-decanediamine, one would expect to see six distinct carbon signals.

Table 2: Predicted ¹³C NMR Data for N,N'-dimethyl-1,10-decanediamine

Carbon Assignment Predicted Chemical Shift (ppm)
-NH-C H₃ ~36
C H₂-NH- (C1, C10) ~51
-C H₂-CH₂-NH- (C2, C9) ~30
-CH₂-C H₂-CH₂-NH- (C3, C8) ~27
-CH₂-CH₂-C H₂- (C4, C7) ~29.5
-CH₂-CH₂-C H₂-CH₂- (C5, C6) ~29.3
Note: This table is predictive and not based on published experimental data.

COSY (Correlation Spectroscopy) : Would show correlations between adjacent protons, helping to map out the connectivity of the -CH₂- groups along the decane chain.

HSQC (Heteronuclear Single Quantum Coherence) : Would correlate each proton signal with the carbon signal to which it is directly attached, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : Would reveal correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the N-methyl protons and the C1 carbon of the decane chain, for instance.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of N,N'-dimethyl-1,10-decanediamine would be expected to display several key absorption bands:

N-H Stretch : A moderate to weak absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretch : Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the stretching of C-H bonds in the methyl and methylene groups.

C-H Bend : Absorption bands around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl bending).

C-N Stretch : Absorption in the 1000-1250 cm⁻¹ region.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FTIR. While N-H and other polar bond vibrations are often weaker in Raman spectra, the long, symmetric carbon backbone of the decane chain would be expected to produce strong signals. The C-C stretching and CH₂ twisting and rocking modes would be prominent, providing a characteristic fingerprint for the molecule's aliphatic structure.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of N,N'-dimethyl-1,10-decanediamine (C₁₂H₂₈N₂) is 200.36 g/mol .

In an electron ionization (EI) mass spectrum, one would expect to see:

Molecular Ion Peak (M⁺) : A peak at m/z = 200, confirming the molecular weight. The intensity of this peak might be low for a long-chain amine.

Fragmentation Peaks : The most characteristic fragmentation for amines is the alpha-cleavage, where the bond between the alpha and beta carbons is broken. This would lead to the formation of a stable iminium ion. For this molecule, alpha-cleavage would result in a prominent peak at m/z = 44, corresponding to the [CH₂=NHCH₃]⁺ fragment. Other fragmentation would involve the loss of alkyl radicals from the decane chain.

Chromatographic Methods for Purity Assessment and Separation Science

The purity assessment and separation of N,N'-dimethyl-1,10-decanediamine are crucial for its characterization and application in various chemical syntheses. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for these purposes. While specific literature detailing the chromatographic analysis of N,N'-dimethyl-1,10-decanediamine is not extensively available, methodologies can be inferred from the analysis of structurally similar long-chain diamines and N,N-dimethylated alkylamines.

Gas Chromatography (GC) Methodologies

Gas chromatography is a principal technique for assessing the volatility and purity of N,N'-dimethyl-1,10-decanediamine. Due to the polar nature of the amine functional groups, direct analysis can sometimes lead to peak tailing and poor resolution. However, the analysis of similar fatty alkyl dimethyl tertiary amines has been successfully performed without derivatization.

A suitable GC methodology for N,N'-dimethyl-1,10-decanediamine would likely employ a polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase. A flame ionization detector (FID) would provide excellent sensitivity for this hydrocarbon-rich molecule. Temperature programming would be essential for the elution of this relatively high-boiling-point compound in a reasonable time frame with good peak shape.

Alternatively, derivatization can be employed to reduce the polarity and improve the chromatographic behavior of the analyte. colostate.edulibretexts.org Common derivatization techniques for amines include silylation, acylation, and alkylation, which replace the active hydrogen on the secondary amine (if any) or modify the tertiary amine character, leading to more volatile and less polar derivatives. colostate.edulibretexts.orgnih.gov

Illustrative GC Purity Analysis Parameters

ParameterSuggested Condition
Column HP-INNOWax (or similar polar wax column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 10 min
Injection Volume 1 µL
Sample Preparation 1 mg/mL in a suitable solvent such as methanol (B129727) or dichloromethane

Note: This table presents hypothetical parameters based on the analysis of similar compounds.

Expected Research Findings

Under these conditions, a high-purity sample of N,N'-dimethyl-1,10-decanediamine would exhibit a single major peak. The presence of impurities, such as the unmethylated 1,10-decanediamine, the monomethylated intermediate, or byproducts from the synthesis, would be indicated by additional peaks in the chromatogram. The relative peak areas can be used to estimate the purity of the compound. For structural confirmation of any impurities, coupling the GC to a mass spectrometer (GC-MS) would be the method of choice. nih.gov

Reactivity and Mechanistic Investigations of N,n Dimethyl 1,10 Decanediamine

Examination of Reaction Pathways Involving Substituted Secondary Amine Functionalities

The reactivity of N,N'-dimethyl-1,10-decanediamine is primarily dictated by the lone pair of electrons on its two nitrogen atoms, characteristic of secondary amines. These functionalities allow the molecule to act as a potent nucleophile in a variety of reactions.

Nucleophilic Substitution: The secondary amine groups readily participate in nucleophilic substitution reactions. For instance, when reacting with halogenoalkanes, a sequential substitution can occur, leading to the formation of tertiary amines and potentially quaternary ammonium (B1175870) salts if an excess of the halogenoalkane is used. The long, flexible ten-carbon chain between the two amine groups can influence the intramolecular versus intermolecular reaction pathways, potentially leading to cyclization reactions under specific conditions, although this is less common for a 12-membered ring.

Acylation Reactions: Reaction with acyl chlorides or acid anhydrides is a key pathway for forming amides. In the context of polymerization, this reaction is fundamental. When N,N'-dimethyl-1,10-decanediamine is reacted with a diacyl chloride, such as sebacoyl chloride, a polyamide is formed. libretexts.org Unlike primary diamines, where a molecule of water is eliminated in condensation with a dicarboxylic acid, the reaction with an acyl chloride eliminates a molecule of hydrogen chloride (HCl). libretexts.org This reaction is typically rapid and highly exothermic. libretexts.org

Reductive Amination: The secondary amine groups can also be formed via reductive amination, a process that can be reversed or extended. For example, reacting a primary amine with an aldehyde or ketone forms an iminium ion, which is then reduced. While N,N'-dimethyl-1,10-decanediamine is already a secondary amine, it can react further with aldehydes in the presence of a reducing agent to yield tertiary amines.

The flexible -(CH₂)₁₀- backbone allows the two amine groups to react independently, making it a valuable monomer for step-growth polymerization.

Kinetic Studies of Reactions with N,N'-dimethyl-1,10-decanediamine

Kinetic studies are crucial for understanding the rate and mechanism of reactions involving N,N'-dimethyl-1,10-decanediamine, particularly in polymerization processes. The rate of polymerization is dependent on several factors including monomer concentration, temperature, and the solvent used.

In polyamide synthesis, the reaction between a diamine and a diacid chloride is extremely fast. libretexts.org To control the reaction and prevent side reactions, the polymerization is often carried out at low temperatures and concentrations. libretexts.org Interfacial polymerization is a common technique where the diamine is dissolved in an aqueous phase and the diacid chloride in an immiscible organic solvent. The polymerization occurs at the interface of the two layers. The rate of polymer formation in this scenario is often diffusion-controlled.

The study of polymerization kinetics is fundamental to controlling the properties of the resulting polymer, such as chain length and composition. While specific kinetic data for N,N'-dimethyl-1,10-decanediamine is not extensively published, the principles governing related systems can be applied. The table below illustrates hypothetical kinetic parameters for the polymerization of a diamine with a diacid chloride, showcasing the influence of temperature.

This table presents illustrative kinetic data for a generic diamine/diacid chloride polymerization at an initial monomer concentration of 0.1 M to demonstrate the expected trend.

Elucidation of Side Reaction Mechanisms in Polymerization and Derivatization Processes

During polymerization and other derivatization reactions, side reactions can occur, which may affect the structure and properties of the final product. For long-chain diamines like N,N'-dimethyl-1,10-decanediamine, potential side reactions include:

Intramolecular Cyclization: The formation of a cyclic monomeric or dimeric species can compete with linear polymerization. The probability of cyclization depends on the chain length, with medium-sized rings (7-12 atoms) being less favored. For N,N'-dimethyl-1,10-decanediamine reacting with a dicarboxylic acid, a large cyclic structure would need to form, which is generally kinetically and thermodynamically disfavored compared to linear chain growth at typical monomer concentrations.

Chain Branching and Cross-linking: In anionic polymerization of ε-caprolactam, the addition of a diamine can lead to branched structures. acs.org The diamine can react with the growing polymer chains, leading to an increase in molecular weight and melt viscosity. acs.org However, excessive amounts of diamine can also act as a quenching agent, terminating polymerization and reducing the final molecular weight. acs.org

Incomplete Reactions: Stoichiometric imbalance between the diamine and the co-monomer (e.g., diacyl chloride) can lead to polymers with lower molecular weight and different end-groups, which affects the material's properties.

Elimination Reactions: Under harsh conditions, such as high temperatures, elimination reactions can occur, though this is less common for saturated aliphatic chains.

Controlling reaction conditions, such as temperature and monomer concentration, is crucial to minimize these side reactions and ensure the formation of a high-molecular-weight linear polymer. libretexts.orgacs.org

Application of Isotopic Labeling and Product Analysis for Mechanistic Elucidation

Isotopic labeling is a powerful technique to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. nih.gov By replacing an atom with its heavier isotope (e.g., ¹⁴N with ¹⁵N, or ¹H with ²H/Deuterium), the location of the labeled atom in the products can be determined using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

For N,N'-dimethyl-1,10-decanediamine, several mechanistic questions could be answered using this approach:

Confirming Reaction Pathways: In a condensation polymerization with a dicarboxylic acid, labeling the oxygen atoms of the acid with ¹⁸O would confirm that these atoms are eliminated as water.

Investigating Side Reactions: To study the extent of intramolecular cyclization versus intermolecular polymerization, one could use a mixture of labeled and unlabeled diamine. Analysis of the resulting products by mass spectrometry would reveal whether polymer chains contain both labeled and unlabeled monomer units (indicative of intermolecular reaction) or if separate cyclic products are formed from single monomer types.

Studying Hydrogen Transfer: In certain catalytic reactions, deuterium (B1214612) labeling of the N-methyl groups (CD₃) or the alpha-methylene groups (-CH₂-N-) could clarify whether these hydrogens are involved in any hydrogen transfer steps or rearrangement processes.

For example, a hypothetical experiment to confirm the mechanism of polyamide formation is outlined below:

This table outlines potential isotopic labeling experiments to elucidate the reaction mechanism of polyamide formation involving N,N'-dimethyl-1,10-decanediamine.

Through these investigative methods, a comprehensive understanding of the chemical behavior of N,N'-dimethyl-1,10-decanediamine can be achieved, enabling its effective use in targeted applications.

Coordination Chemistry and Ligand Design Incorporating N,n Dimethyl 1,10 Decanediamine

Postulated Formation of Metal Complexes with N,N'-dimethyl-1,10-decanediamine as a Bidentate Ligand

N,N'-dimethyl-1,10-decanediamine possesses two nitrogen donor atoms separated by a flexible ten-carbon chain. This structure inherently positions it to act as a bidentate ligand, capable of coordinating to a single metal center to form a chelate ring. The long, flexible decamethylene backbone would allow it to form a large and sterically unencumbered chelate ring. The presence of methyl groups on the nitrogen atoms introduces steric bulk compared to its unsubstituted analogue, 1,10-decanediamine, which could influence the stability and geometry of the resulting metal complexes.

The formation of such complexes would typically involve the reaction of the diamine with a metal salt in a suitable solvent. The general reaction can be depicted as:

M-X_n + L-L → [M(L-L)_m]X_n

Where M is the metal ion, X is an anion, L-L represents the bidentate diamine ligand, and m is the number of diamine ligands coordinated to the metal center.

Hypothetical Coordination Modes and Geometries in Transition Metal Complexes

The coordination of N,N'-dimethyl-1,10-decanediamine to a transition metal center would likely result in a large chelate ring. The flexibility of the C10 chain could allow for various conformations to accommodate the geometric preferences of different metal ions. For instance, with square planar metals like Palladium(II) or Platinum(II), the ligand would be expected to occupy two adjacent coordination sites. In the case of octahedral metal centers, such as Iron(III) or Cobalt(II), the diamine would likely coordinate in a cis-fashion.

Research on other long-chain diamines suggests that the large chelate ring size can lead to unique structural features and stability constants compared to complexes with shorter-chain diamines like ethylenediamine. However, without empirical data from techniques such as X-ray crystallography or spectroscopic analysis for N,N'-dimethyl-1,10-decanediamine complexes, any depiction of coordination modes remains theoretical.

The Unexplored Realm of Mixed-Ligand Systems

The synthesis and characterization of mixed-ligand complexes, where N,N'-dimethyl-1,10-decanediamine would be one of multiple ligands coordinating to a metal center, is an area devoid of specific research. In principle, this diamine could be combined with other ligands, such as phosphines, halides, or other N- or O-donor ligands, to fine-tune the electronic and steric properties of the resulting complex. The synthesis of such systems would involve reacting a pre-formed complex with the diamine or a one-pot reaction of the metal salt with both ligands.

The characterization of these hypothetical mixed-ligand complexes would rely on standard analytical techniques:

Analytical Technique Information Gained
Infrared (IR) Spectroscopy Confirmation of ligand coordination by observing shifts in the N-H (if present) and C-N stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the complex's structure in solution, including the symmetry and environment of the ligand's protons and carbons.
Elemental Analysis Determination of the empirical formula of the complex, confirming the metal-to-ligand ratio.
X-ray Crystallography Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and overall coordination geometry.

Without experimental work, no data tables of characterized mixed-ligand complexes containing N,N'-dimethyl-1,10-decanediamine can be compiled.

Catalytic Applications: An Open Question

Metal complexes containing diamine ligands have been explored for various catalytic applications, including polymerization, oxidation, and reduction reactions. The electronic and steric environment provided by the ligands plays a crucial role in the catalytic activity and selectivity of the metal center.

While there is no published research on the catalytic uses of N,N'-dimethyl-1,10-decanediamine-metal complexes, one could speculate on potential areas of investigation. For example, palladium complexes of bidentate nitrogen ligands are known to be active in cross-coupling reactions. However, any such application for complexes of N,N'-dimethyl-1,10-decanediamine is purely conjectural at this point.

Polymer Science and Advanced Materials Derived from N,n Dimethyl 1,10 Decanediamine

Utilization as a Monomer in Polymer Synthesis

N,N'-dimethyl-1,10-decanediamine serves as a specialized monomer in various polymerization reactions, leading to the creation of polymers with distinct properties compared to those synthesized from its primary diamine analogue, 1,10-decanediamine.

The synthesis of polyamides typically involves the polycondensation of a diamine with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. savemyexams.com The reaction with a dicarboxylic acid proceeds at elevated temperatures to drive the elimination of water and shift the equilibrium toward polymer formation. scispace.com Alternatively, milder reaction conditions can be employed using activating agents. scispace.comsci-hub.se

When N,N'-dimethyl-1,10-decanediamine is used as the diamine monomer, it reacts with dicarboxylic acids to form N-substituted polyamides. A key difference from traditional polyamides (like Nylon 6,10 or Nylon 10,10) is the absence of hydrogen atoms on the amide nitrogen. scispace.com This structural change has profound implications for the resulting polymer's properties:

Disruption of Hydrogen Bonding: The N-methyl groups prevent the formation of the strong intermolecular hydrogen bonds that are characteristic of conventional polyamides. This significantly reduces the polymer's melting point, crystallinity, and tensile strength compared to its unsubstituted counterpart.

Increased Solubility: The lack of hydrogen bonding and the presence of the methyl groups generally lead to increased solubility in a wider range of organic solvents.

Altered Chain Packing: The steric hindrance from the methyl groups disrupts the regular packing of polymer chains, further contributing to lower crystallinity and a more amorphous structure.

The direct polycondensation of various nylon salts has been achieved under mild conditions using triphenylphosphine (B44618) and carbon tetrabromide in pyridine. scispace.com While this method has been successful for producing high molecular weight aliphatic polyamides like Nylon 6,10, specific studies detailing the synthesis and properties of polyamides derived from N,N'-dimethyl-1,10-decanediamine are not widely available in the literature. scispace.com

Multicomponent reactions, such as the Ugi reaction, offer an efficient pathway for creating complex polymer structures in a single step. The N-split Ugi reaction, which involves a secondary diamine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a powerful tool for synthesizing α-acylaminoamides, which can be precursors to polyamines. While this methodology has been used to create various polyamides from simple compounds, specific research detailing the use of N,N'-dimethyl-1,10-decanediamine as the secondary diamine component in Ugi-based polymerizations is not readily found in published literature.

Influence of the N,N'-dimethyl-1,10-decanediamine Moiety on Polymer Chain Conformation and Assembly

The conformation and assembly of polymer chains are dictated by a variety of factors, including temperature, solvent quality, and intermolecular forces. mdpi.com The incorporation of the N,N'-dimethyl-1,10-decanediamine moiety into a polymer backbone would have a significant impact on these properties.

The primary influence stems from the N-methylation. In traditional polyamides made from primary diamines like 1,10-decanediamine, the ability to form strong, directional hydrogen bonds leads to highly ordered, folded-chain crystalline structures. The N,N'-dimethyl substitution eliminates this capability. Consequently, polymers containing this moiety are expected to exhibit:

More Random Coil Conformations: In the absence of strong hydrogen bonding, the polymer chains will have greater conformational freedom, leading to more random and less extended structures in solution and in the solid state.

Reduced Interchain Interactions: The van der Waals forces and dipole-dipole interactions that would govern chain assembly are significantly weaker than hydrogen bonds, resulting in a less compact and more amorphous packing of chains.

Increased Free Volume: The steric bulk of the methyl groups prevents close packing of the polymer chains, leading to an increase in the fractional free volume. This can influence properties such as the glass transition temperature and the diffusion of small molecules through the polymer matrix.

Non-Isothermal Crystallization Kinetics and Resultant Polymer Morphology

The study of non-isothermal crystallization, which occurs when a polymer is cooled from its molten state at a constant rate, is crucial for understanding and optimizing polymer processing conditions. mdpi.comnih.gov This process is typically investigated using Differential Scanning Calorimetry (DSC), and the data is often analyzed using models developed by Avrami, Ozawa, and Mo to determine kinetic parameters. mdpi.comkpi.ua

For semi-crystalline polymers like polyamides, the addition of comonomers or structural irregularities can significantly alter crystallization behavior. kpi.ua In the case of a polyamide derived from N,N'-dimethyl-1,10-decanediamine, the N-methyl groups would act as such irregularities. It is expected that these groups would:

Lower the Crystallization Temperature: A higher degree of supercooling (i.e., a lower temperature) would be required to initiate crystallization due to the kinetic barriers imposed by the N-methyl groups.

Increase the Crystallization Activation Energy: The energy barrier for the transport of polymer segments to the growing crystal surface would likely be higher, as calculated by methods like the Kissinger equation. mdpi.com

Result in a More Amorphous Morphology: The final polymer would likely have a lower degree of crystallinity, with smaller and less perfect spherulites.

While specific studies on polymers from N,N'-dimethyl-1,10-decanediamine are not available, research on other copolyesters and copolyamides has shown that incorporating a second monomer decreases the crystallization rate and increases the activation energy. mdpi.comkpi.ua For example, studies on poly(ethylene isophthalate-co-terephthalate) showed that the crystallization rate decreased with the incorporation of isophthalate (B1238265) units. kpi.ua

The table below illustrates typical data obtained from a non-isothermal crystallization study of a copolyamide, showing the effect of different cooling rates on the peak crystallization temperature (T_p).

Table 1: Representative Non-Isothermal Crystallization Data for a Copolyamide (Note: This data is illustrative and not specific to a polymer of N,N'-dimethyl-1,10-decanediamine)

Cooling Rate (°C/min)Peak Crystallization Temperature (T_p, °C)Relative Crystallinity (%)
5265.835.2
10261.532.8
20256.329.7
40250.126.5

Integration into Specialized Polymeric Formulations (e.g., resins, coatings, adhesives)

N,N'-dimethyl secondary diamines, including polymeric versions, are utilized as curing agents for epoxy resins. smolecule.comspecialchem.comgoogle.com In these applications, the secondary amine hydrogens react with the epoxide groups of the epoxy resin to form a cross-linked network. This process, known as curing, transforms the liquid resin into a hard, thermoset material.

The use of an N,N'-dimethyl secondary diamine like N,N'-dimethyl-1,10-decanediamine or its oligomers as a curing agent can impart specific properties to the final cured product, such as coatings or adhesives: specialchem.comgoogle.com

Increased Flexibility: The long, flexible ten-carbon chain of the decanediamine moiety can increase the flexibility and toughness of the cured epoxy resin, reducing brittleness.

Controlled Reactivity: Secondary amines are generally less reactive than primary amines, which can provide a longer pot life (working time) for the epoxy formulation.

Improved Adhesion: The chemical structure of the amine curing agent can influence the adhesion of the coating or adhesive to various substrates.

A patent describes amine-epoxy compositions where an N,N'-dimethyl secondary diamine polymer can be used as part of the amine curing agent component, typically in amounts ranging from 10% to 90% by weight of the total amine component. google.com These formulations are used to create coatings that cure at ambient or elevated temperatures. google.com The parent compound, 1,10-decanediamine, is also known to be used as a curing agent for epoxy resins. specialchem.com

Supramolecular Chemistry and Self Assembly with N,n Dimethyl 1,10 Decanediamine

Role in Host-Guest Recognition Systems

While specific studies detailing the use of N,N'-dimethyl-1,10-decanediamine in host-guest recognition systems are not extensively documented in publicly available research, the structural characteristics of this diamine make it a suitable component for such applications. Long-chain diamines are known to act as spacers or binding sites in synthetic receptors. For instance, flexible diamines can be incorporated into larger macrocyclic structures like calixarenes to create specific binding cavities for guest molecules. The nitrogen atoms of the dimethylamino groups can act as hydrogen bond acceptors or as coordination sites for metal ions, which can be a key element in the recognition of cationic guests.

In a broader context, long-chain n-alkyl diamines have been shown to interact with biological receptors, such as the NMDA receptor complex. nih.gov This interaction, which is dependent on the length of the alkyl chain, demonstrates the principle of molecular recognition, where the diamine competitively binds to sites that recognize polyamines like spermine. nih.gov This biological activity underscores the potential of long-chain diamines to participate in specific molecular recognition events.

Formation of Supramolecular Architectures via Non-Covalent Interactions (e.g., hydrogen bonding, electrostatic forces)

The formation of supramolecular architectures from N,N'-dimethyl-1,10-decanediamine is driven by a combination of non-covalent interactions. The long, flexible decamethylene chain promotes van der Waals forces and hydrophobic interactions, particularly in polar solvents. These interactions encourage the aggregation of the alkyl chains to minimize contact with the solvent.

The terminal N,N'-dimethylamino groups are key to directing the assembly through more specific interactions:

Hydrogen Bonding: The nitrogen atoms of the dimethylamino groups can act as hydrogen bond acceptors, interacting with suitable donor molecules present in the system. In the presence of protic solvents or other hydrogen bond donors, these interactions can lead to the formation of extended networks.

Electrostatic Forces: Upon protonation of the tertiary amine groups in acidic conditions, the resulting ammonium (B1175870) cations can engage in strong electrostatic interactions with anionic species or polar molecules. These forces can drive the assembly of well-defined structures in solution and in the solid state.

The balance between the hydrophobic interactions of the alkyl chain and the polar/electrostatic interactions of the amine head groups is crucial in determining the final supramolecular structure. Similar long-chain amphiphilic molecules, such as lipopeptides, are known to self-assemble into various nanostructures like nanotapes and hydrogels, driven by these competing forces. pku.edu.cn

Investigation of Self-Assembly Processes in Solution and Solid States

The self-assembly of long-chain diamines like N,N'-dimethyl-1,10-decanediamine is a dynamic process that can be influenced by various factors such as solvent, concentration, temperature, and pH. In solution, these molecules can form micelles, vesicles, or other aggregates depending on the conditions. The critical aggregation concentration is a key parameter that defines the onset of self-assembly.

In the solid state, N,N'-dimethyl-1,10-decanediamine can crystallize into layered structures, where the molecules are arranged in sheets. Within these sheets, the alkyl chains are likely to be aligned parallel to each other to maximize van der Waals contacts, while the polar amine groups form distinct domains that can interact with neighboring layers.

The study of the self-assembly of related long-chain molecules, such as terrylene diimides decorated with long alkyl chains, reveals that the nature of the alkyl chain (linear vs. branched) can significantly influence the molecular packing and the resulting nanostructures. researchgate.net These studies often employ techniques like UV-Vis and fluorescence spectroscopy to monitor the aggregation in solution, and atomic force microscopy (AFM) to visualize the resulting assemblies on surfaces. researchgate.net

Design of Receptors and Molecular Recognition Systems for Specific Guests

The design of synthetic receptors often involves the strategic combination of recognition sites and structural scaffolds. N,N'-dimethyl-1,10-decanediamine can be envisioned as a flexible linker component in the construction of such receptors. Its ten-carbon chain provides a significant degree of conformational flexibility, allowing the receptor to adapt to the shape and size of a specific guest molecule.

For example, this diamine could be used to bridge two recognition motifs, such as macrocycles or aromatic surfaces, to create a ditopic receptor capable of binding to dicarboxylic acids or other complementary guests through hydrogen bonding or electrostatic interactions. The dimethylamino groups themselves can serve as part of the recognition site, particularly for acidic guests.

The principles of molecular recognition are well-illustrated in calixarene (B151959) chemistry, where the attachment of side chains containing amine groups to the calixarene platform leads to receptors with high selectivity for certain metal ions or small organic molecules. mdpi.com While N,N'-dimethyl-1,10-decanediamine is not explicitly mentioned in the provided literature for this purpose, its structural features are consistent with the types of building blocks used in the design of such host-guest systems.

Below is a data table summarizing the potential interactions and resulting structures related to the supramolecular chemistry of N,N'-dimethyl-1,10-decanediamine, based on the behavior of analogous long-chain molecules.

Interaction Type Participating Moiety Potential Supramolecular Outcome Influencing Factors
Van der Waals / Hydrophobic Decamethylene (-CH₂-)₁₀ chainAggregation in polar solvents, formation of micelles or vesicles, alignment in solid stateSolvent polarity, temperature, concentration
Hydrogen Bonding N,N'-dimethylamino group (as acceptor)Formation of extended networks with donor moleculesPresence of hydrogen bond donors, solvent
Electrostatic Interactions Protonated N,N'-dimethylamino groupFormation of ion pairs, assembly with anionic speciespH, presence of counter-ions
Host-Guest Interactions Entire molecule as part of a larger receptorSelective binding of guest moleculesReceptor design, solvent

Theoretical and Computational Studies of N,n Dimethyl 1,10 Decanediamine

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net For a molecule like N,N'-dimethyl-1,10-decanediamine, DFT calculations would provide insights into its molecular orbitals, charge distribution, and various reactivity descriptors.

Recent advancements have led to the development of extensive DFT-level descriptor libraries for molecules, including a vast number of alkylamines. chemrxiv.org These libraries are instrumental in data-driven approaches to predict reaction outcomes and understand structure-activity relationships. chemrxiv.org For N,N'-dimethyl-1,10-decanediamine, key reactivity descriptors could be calculated to predict its behavior in chemical reactions. These global reactivity descriptors, such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index, are derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov

A hypothetical table of DFT-calculated global reactivity descriptors for N,N'-dimethyl-1,10-decanediamine, based on typical values for similar long-chain amines, is presented below.

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for N,N'-dimethyl-1,10-decanediamine (Note: These values are representative and based on data for analogous compounds, not direct calculations on N,N'-dimethyl-1,10-decanediamine)

DescriptorSymbolHypothetical Value (eV)Significance
Ionization PotentialI~8.5Energy required to remove an electron.
Electron AffinityA~0.2Energy released when an electron is added.
Chemical Potentialμ~-4.35Escaping tendency of electrons.
Chemical Hardnessη~4.15Resistance to change in electron distribution.
Electrophilicity Indexω~2.27Propensity to accept electrons.

Furthermore, DFT calculations can predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, providing information on excitation energies and oscillator strengths which correspond to the peaks in an experimental UV-Vis spectrum. nih.gov Infrared (IR) and Raman spectra can also be computationally predicted by calculating the vibrational frequencies of the molecule's bonds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

The long, flexible decane (B31447) chain of N,N'-dimethyl-1,10-decanediamine allows for a multitude of possible conformations. Molecular Dynamics (MD) simulations are a key tool for exploring this conformational landscape and understanding the molecule's dynamic behavior over time. nih.gov

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecule moves, flexes, and folds.

A conformational analysis of a related diamine, 2,2-dimethylpropane-1,3-diaminium cation, revealed that the anti-anti-conformation represents the global energy minimum, though gauche conformations can be stabilized by hydrogen bonding in the solid state. mdpi.com A similar analysis for N,N'-dimethyl-1,10-decanediamine would likely identify an extended, linear-like conformation as a low-energy state in the gas phase or non-polar solvents, while more folded conformations might be prevalent in polar media due to intramolecular interactions.

Table 2: Potential Conformations of N,N'-dimethyl-1,10-decanediamine (Based on general principles of long-chain alkane conformational analysis)

ConformationDescriptionRelative Energy
All-trans (extended)The C-C backbone is in a linear, zig-zag arrangement.Lowest
GaucheRotation around one or more C-C bonds leads to a kink in the chain.Higher
FoldedMultiple gauche conformations leading to the termini being in proximity.Potentially stable in polar solvents

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. rsc.orgmdpi.com For N,N'-dimethyl-1,10-decanediamine, this could be applied to understand its reactivity in various chemical transformations, such as acid-base reactions, nucleophilic substitutions, or its role as a building block in polymerization.

For example, in a reaction involving one of the amine groups, computational methods could model the approach of a reactant, the formation of a transition state complex, and the subsequent formation of products. By calculating the potential energy surface, the lowest energy pathway for the reaction can be determined.

While no specific reaction mechanisms involving N,N'-dimethyl-1,10-decanediamine have been published, studies on the formation of N-nitrosodimethylamine from related precursors have successfully used computational methods to map out complex reaction pathways, including the identification of key intermediates and rate-limiting steps. chemrxiv.org Such an approach could be used to predict potential byproducts or degradation pathways for N,N'-dimethyl-1,10-decanediamine under specific conditions. The integration of machine learning with computational chemistry is also accelerating the prediction of chemical reactions and the exploration of reaction mechanisms. ijnc.irmdpi.com

Modeling of Intermolecular Interactions in Supramolecular Systems and Polymer Chains

The bifunctional nature of N,N'-dimethyl-1,10-decanediamine, with two amine groups at either end of a flexible spacer, makes it an interesting component for supramolecular chemistry and polymer science. Computational modeling can provide significant insights into how this molecule interacts with itself and with other molecules to form larger assemblies.

In the context of supramolecular chemistry, N,N'-dimethyl-1,10-decanediamine could act as a linker or a guest in host-guest systems. MD simulations can model the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the formation and stability of these assemblies. Studies on the self-assembly of similar N-alkyl diamine surfactants have shown that factors like pH can significantly alter their conformation and intermolecular interactions at interfaces. digitellinc.com

In polymer science, diamines are common curing agents for epoxies or as monomers in the synthesis of polyamides and polyurethanes. Computational modeling can be used to predict how the incorporation of N,N'-dimethyl-1,10-decanediamine would affect the properties of a polymer. MD simulations can model the packing of polymer chains, the formation of hydrogen bonds between chains, and the resulting morphology of the material. nih.gov Studies on polyurethane-imide elastomers have shown that the length and nature of the diamine component significantly influence the microphase separation and the thermomechanical properties of the resulting polymer. scirp.org Modeling the interactions at the interface between polymers and other materials, such as nanoparticles, is another area where computational approaches are crucial. dtic.milnih.gov

Synthesis and Academic Utility of Functionalized N,n Dimethyl 1,10 Decanediamine Derivatives

Design and Synthesis of Novel N,N'-dimethyl-1,10-decanediamine Derivatives for Enhanced Functionality

Information regarding the specific design and synthesis of novel derivatives of N,N'-dimethyl-1,10-decanediamine with enhanced functionalities is scarce. General synthetic routes for N-alkylation of primary diamines are well-documented and could theoretically be applied to 1,10-decanediamine followed by methylation. However, specific examples and characterization data for such derivatives are not prevalent in the reviewed literature.

Investigation of Derivative Reactivity and Selectivity in Organic Transformations

Without a significant body of work on the synthesis of its derivatives, studies on the reactivity and selectivity of functionalized N,N'-dimethyl-1,10-decanediamine in organic transformations are consequently absent. The reactivity of the parent compound would be expected to be that of a typical secondary amine, but how various functional groups incorporated into its structure would modulate this reactivity remains a matter of speculation without empirical data.

Applications of Derivatives in Specialized Chemical Transformations and Reagent Design

The potential for derivatives of N,N'-dimethyl-1,10-decanediamine in specialized chemical transformations and as designed reagents is an area ripe for investigation. Long-chain diamines can act as spacers in supramolecular chemistry or as flexible linkers in the construction of bidentate ligands for catalysis. However, specific applications for derivatives of this particular diamine have not been detailed in the scientific literature.

Studies on Chiral Derivatives and Their Synthetic Utility in Asymmetric Processes

The development of chiral diamines is a significant area of research due to their widespread use as ligands and catalysts in asymmetric synthesis. nih.govscielo.br Methodologies for the synthesis of chiral long-chain diamines from amino acid precursors have been reported. nih.gov These approaches could, in principle, be adapted to produce chiral derivatives of N,N'-dimethyl-1,10-decanediamine. Such chiral derivatives would be of interest for their potential application in asymmetric catalysis, a field where the structure of the diamine backbone and the nature of the N-substituents are crucial for inducing enantioselectivity. However, to date, no studies have been found that specifically report the synthesis of chiral N,N'-dimethyl-1,10-decanediamine derivatives and their subsequent application in asymmetric processes.

Future Research Directions and Emerging Applications of N,n Dimethyl 1,10 Decanediamine in Chemical Science

Development of Advanced Catalytic Systems Based on N,N'-dimethyl-1,10-decanediamine Complexes

The presence of two tertiary amine functionalities in N,N'-dimethyl-1,10-decanediamine makes it an intriguing candidate as a bidentate ligand for the formation of metal complexes. The ten-carbon chain provides significant flexibility, allowing the ligand to coordinate with metal centers in various geometries. Future research is anticipated to focus on the synthesis and characterization of novel metal complexes incorporating this diamine and their evaluation in a range of catalytic transformations.

The N,N'-dimethylamino groups can act as effective chelating agents for a variety of transition metals. The resulting metal complexes could find applications as homogeneous catalysts. Research into analogous, shorter-chain N,N'-dimethylethylenediamine has shown its utility in forming metal complexes that facilitate reactions such as C-N coupling. It is conceivable that complexes of N,N'-dimethyl-1,10-decanediamine could exhibit unique catalytic activities due to the influence of the long alkyl chain on the solubility and stability of the catalyst.

A key area of investigation will be the impact of the long decamethylene spacer on the catalytic performance. This chain could influence the steric and electronic environment of the metal center, potentially leading to enhanced selectivity in reactions. For instance, in polymerization catalysis, the flexible nature of the ligand could allow for the synthesis of polymers with specific tacticities.

Table 1: Potential Catalytic Applications of N,N'-dimethyl-1,10-decanediamine Complexes

Catalytic ReactionPotential Role of N,N'-dimethyl-1,10-decanediamine LigandExpected Outcome
Cross-Coupling ReactionsStabilizing the metal catalyst and influencing its electronic properties.High efficiency and selectivity in the formation of C-C, C-N, and C-O bonds.
PolymerizationControlling the stereochemistry and molecular weight of the resulting polymers.Synthesis of polymers with tailored microstructures and properties.
Asymmetric CatalysisWhen used in chiral variants, creating a specific chiral environment around the metal center.Production of enantiomerically pure compounds for pharmaceuticals and fine chemicals.
Oxidation/Reduction ReactionsModulating the redox potential of the metal center.Efficient and selective oxidation or reduction of organic substrates.

Furthermore, the synthesis of copper(II) complexes with related N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine ligands has been reported, demonstrating the ability of such structures to form stable metal complexes with interesting properties, such as DNA binding. nih.gov This opens up avenues for exploring the biochemical applications of N,N'-dimethyl-1,10-decanediamine complexes.

Exploration of Next-Generation Polymeric Materials with Tunable Properties

Long-chain diamines are fundamental building blocks for high-performance polyamides. datahorizzonresearch.com The parent compound, 1,10-decanediamine, is a key monomer in the production of specialty polyamides like PA1010 and PA1012, which are valued for their excellent thermal stability and low moisture absorption. datahorizzonresearch.comarkema.com The introduction of N-methyl groups in N,N'-dimethyl-1,10-decanediamine is expected to significantly modify the properties of the resulting polymers.

The presence of the methyl groups on the nitrogen atoms will prevent the formation of hydrogen bonds that are characteristic of traditional polyamides. This will likely lead to polymers with lower melting points, increased solubility in organic solvents, and greater flexibility. These properties could be advantageous for applications requiring melt processability or solution-based fabrication methods.

Future research will likely involve the condensation polymerization of N,N'-dimethyl-1,10-decanediamine with various diacids or diacyl chlorides to create a new class of polyamides. smolecule.com The properties of these polymers can be tuned by varying the co-monomer, allowing for the creation of materials with a wide range of mechanical and thermal characteristics.

A particularly interesting area of exploration is the synthesis of functionalized derivatives. For example, a structurally related compound, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine, has been synthesized and used as a polymerizable co-initiator in dental resins. nih.gov This demonstrates the potential to introduce reactive groups onto the N,N'-dimethyl-1,10-decanediamine backbone, enabling it to be incorporated into cross-linked networks or to serve as a macromonomer.

Table 2: Predicted Properties of Polyamides Based on N,N'-dimethyl-1,10-decanediamine

PropertyInfluence of N,N'-dimethyl GroupsPotential Application
Melting PointLowered due to disruption of hydrogen bonding.Low-temperature processing, adhesives.
SolubilityIncreased in organic solvents.Coatings, films, and membranes from solution.
FlexibilityEnhanced due to reduced inter-chain interactions.Elastomers, flexible packaging.
AdhesionPotentially improved due to the presence of polar amine groups.Hot-melt adhesives, sealants.

Engineering of Tailored Supramolecular Architectures for Advanced Functionalities

The self-assembly of molecules into well-defined supramolecular structures is a powerful tool for creating functional materials. The amphiphilic nature of N,N'-dimethyl-1,10-decanediamine, with its polar dimethylamino head groups and a long nonpolar hydrocarbon tail, makes it a prime candidate for forming a variety of supramolecular assemblies such as micelles, vesicles, and layers.

The ability of the terminal amine groups to be protonated in acidic conditions would allow for pH-responsive self-assembly. At low pH, the protonated diamine would behave as a cationic amphiphile, potentially forming aggregates with different morphologies compared to the neutral molecule at higher pH. This pH-switchable behavior could be exploited in applications such as drug delivery, where a change in pH triggers the release of an encapsulated cargo.

Furthermore, the long, flexible decamethylene chain can interdigitate with other molecules, leading to the formation of organized molecular films and liquid crystals. The interaction of N,N'-dimethyl-1,10-decanediamine with other molecules, such as fatty acids or phospholipids, could lead to the formation of complex co-assemblies with unique properties and functionalities.

Integration with Green Chemistry Principles for Sustainable Synthesis and Application

The development of sustainable chemical processes is a major focus of modern chemistry. Future research on N,N'-dimethyl-1,10-decanediamine will likely be intertwined with the principles of green chemistry. A key aspect of this will be the development of environmentally benign synthesis routes for the compound itself.

The precursor, 1,10-decanediamine, can be derived from castor oil, a renewable resource, which aligns with the goal of using bio-based feedstocks. datahorizzonresearch.com Research into the catalytic amination of bio-derived diols to produce diamines is an active area. chembk.com Future efforts could focus on developing a one-pot, catalytic process for the direct conversion of bio-based 1,10-decanediol (B1670011) to N,N'-dimethyl-1,10-decanediamine, minimizing waste and energy consumption.

In terms of applications, catalysts based on N,N'-dimethyl-1,10-decanediamine could be designed to operate in greener solvent systems, such as water or supercritical carbon dioxide, reducing the reliance on volatile organic compounds. A patent for a catalyst used in the preparation of N,N-dimethyl-caprylamide/decanamide highlights the potential for developing catalysts for amide synthesis, which could be a greener alternative to traditional methods. google.com

Moreover, polymers derived from N,N'-dimethyl-1,10-decanediamine could be designed for biodegradability or recyclability. The absence of strong inter-chain hydrogen bonds might facilitate the breakdown of the polymer chains under specific conditions, leading to more environmentally friendly materials. The use of such diamines in creating more sustainable materials is a growing area of interest. datahorizzonresearch.com

Table 3: Green Chemistry-Aligned Research Directions for N,N'-dimethyl-1,10-decanediamine

Green Chemistry PrincipleApplication to N,N'-dimethyl-1,10-decanediamine
Use of Renewable FeedstocksSynthesis from bio-based 1,10-decanediol derived from castor oil. datahorizzonresearch.com
CatalysisDevelopment of highly efficient and selective catalysts for its synthesis and for its use in catalytic applications.
Design for DegradationCreation of polymers that are designed to biodegrade or be chemically recycled at the end of their life cycle.
Safer Solvents and AuxiliariesUse of the diamine or its derivatives in processes that utilize environmentally benign solvents.

Q & A

Basic Research Questions

Q. What synthetic routes and purification methods are recommended for obtaining high-purity 1,10-Decanediamine, N,N'-dimethyl- (CAS 1938-62-1) for pharmaceutical testing?

  • Methodological Answer : Synthesis typically involves alkylation of 1,10-decanediamine with methylating agents like methyl iodide or dimethyl sulfate under controlled alkaline conditions. Purification via fractional distillation or recrystallization is critical to achieve ≥98% purity, as specified in pharmacopeial standards. Gas-liquid chromatography (GLC) with flame ionization detection is recommended for purity verification, ensuring compliance with reagent-grade specifications .

Q. How should researchers quantify 1,10-Decanediamine, N,N'-dimethyl- in complex matrices during method development?

  • Methodological Answer : Use reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm or gas chromatography-mass spectrometry (GC-MS) for enhanced specificity. Calibrate using certified reference standards and validate linearity, precision, and recovery rates. For trace analysis, derivatization with trifluoroacetic anhydride improves detectability in mass spectrometry .

Q. What safety protocols are essential for handling 1,10-Decanediamine, N,N'-dimethyl- in laboratory settings?

  • Methodological Answer : Implement OSHA-compliant precautions due to its acute toxicity (Category 4, H312) and skin/eye irritation risks (H314). Use nitrile gloves, sealed goggles, and fume hoods to prevent inhalation or dermal exposure. In case of spills, neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) to avoid environmental release .

Q. What role does 1,10-Decanediamine, N,N'-dimethyl- play in pharmacopeial testing protocols?

  • Methodological Answer : It serves as a critical reagent in the USP monograph for benzalkonium chloride, specifically in the "Amines and Amine Salts" test. The compound acts as a reference standard to validate chromatographic separation of quaternary ammonium compounds, ensuring method robustness and specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of 1,10-Decanediamine, N,N'-dimethyl-?

  • Methodological Answer : Cross-validate spectral data with computational tools (e.g., density functional theory for NMR chemical shift prediction) and compare against crystallographic data from analogous structures. For example, X-ray diffraction studies of Cd(II) complexes with dimethylated ligands (e.g., 2,9-dimethyl-1,10-phenanthroline) highlight steric and electronic effects of N-methyl groups, aiding spectral interpretation .

Q. What experimental strategies assess the stability of 1,10-Decanediamine, N,N'-dimethyl- under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Expose the compound to buffers (pH 2–12) at 40–60°C for 4–12 weeks. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions (ambient temperature, inert atmosphere). Note: Degradation via Hofmann elimination is likely under acidic conditions .

Q. How do N,N'-dimethyl groups influence the chelation behavior of 1,10-decanediamine in metal-ligand complexes?

  • Methodological Answer : The dimethyl groups reduce ligand flexibility and electron density at the amine sites, altering coordination geometry. Comparative studies with non-methylated analogs (e.g., 1,10-phenanthroline) show diminished binding constants for transition metals like Cu(II) or Cd(II). Spectrophotometric titration and cyclic voltammetry quantify these effects .

Q. What analytical challenges arise in detecting 1,10-Decanediamine, N,N'-dimethyl- in biological systems, and how can they be mitigated?

  • Methodological Answer : Matrix interference from proteins and lipids complicates detection. Pre-treat samples with protein precipitation (acetonitrile) or solid-phase extraction (C18 columns). For in vivo studies, employ isotopic labeling (e.g., ¹³C-methyl groups) with LC-MS/MS for enhanced sensitivity and specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.